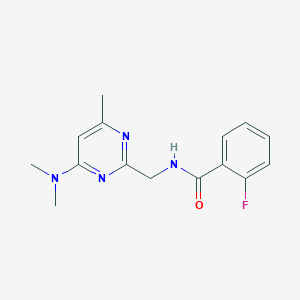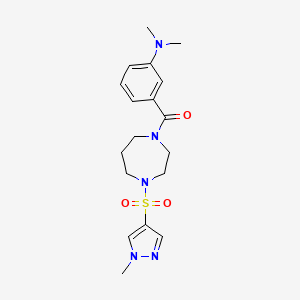![molecular formula C22H26N4O5S B2899386 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide CAS No. 896382-21-1](/img/structure/B2899386.png)
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AEE788, and it belongs to the class of small molecule inhibitors that can target specific cellular pathways. AEE788 has been shown to have promising results in preclinical studies, and it is currently being investigated for its potential use in cancer therapy.
作用机制
AEE788 can inhibit several cellular pathways that are involved in tumor growth and progression. This compound can bind to the ATP-binding site of EGFR and VEGFR, preventing the activation of downstream signaling pathways that are necessary for tumor growth. AEE788 can also inhibit the activity of several tyrosine kinases that are involved in angiogenesis, preventing the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
AEE788 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, anti-angiogenic effects, and inhibition of cell proliferation. This compound can also induce apoptosis, which is a programmed cell death that can prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
AEE788 has several advantages as a research tool, including its ability to target specific cellular pathways that are involved in tumor growth and progression. This compound can also be used in combination with other chemotherapeutic agents to enhance their efficacy. However, AEE788 has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the research on AEE788, including its potential use in combination therapies for cancer treatment. Further studies are also needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity in humans. AEE788 may also have potential applications in other diseases, such as cardiovascular diseases and inflammatory disorders, which require further investigation.
合成方法
The synthesis of AEE788 involves several steps, starting with the reaction between 2,4-diaminoquinazoline and ethyl 2-bromoacetate to form 6-ethoxycarbonyl-2,4-diaminoquinazoline. This intermediate is then reacted with 4-sulfamoylphenylacetic acid to form 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
AEE788 has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit several cellular pathways that are involved in tumor growth and progression, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. AEE788 has also been shown to have anti-angiogenic effects, which can prevent the formation of new blood vessels that are necessary for tumor growth.
属性
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c23-32(30,31)17-11-9-16(10-12-17)13-14-24-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)25-22(26)29/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,24,27)(H,25,29)(H2,23,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSZHGIYBPDBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methyl-1,3-thiazol-2-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B2899303.png)
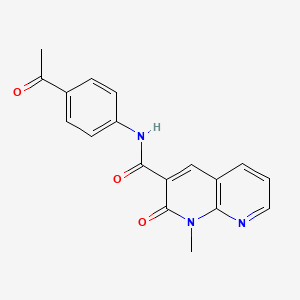
![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2899305.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B2899307.png)
![N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2899309.png)

![Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B2899312.png)
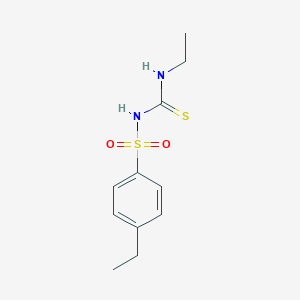

![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2899315.png)
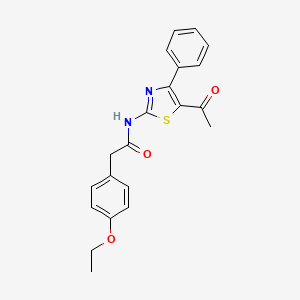
![4-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2899319.png)
